molecular formula C20H22N2O5S B2749185 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 1021089-82-6

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B2749185
CAS No.: 1021089-82-6
M. Wt: 402.47
InChI Key: UVBSMYHYMPMWQB-UHFFFAOYSA-N
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Description

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a benzodioxole group, a structural motif present in various biologically active molecules, and a benzenesulfonyl-substituted piperidine, a common pharmacophore in drug discovery. Its molecular architecture suggests potential as a key intermediate or lead compound for developing therapeutics targeting enzyme and receptor systems. Researchers can utilize this chemical to investigate structure-activity relationships (SAR), particularly in areas where piperidine and benzodioxole derivatives are known to show activity. The presence of the sulfonamide group adjacent to the piperidine ring may influence the molecule's binding affinity and specificity, making it a valuable tool for probing protein-ligand interactions. This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic, therapeutic, or any personal use. Handling Notice: This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c23-20(21-15-9-10-18-19(12-15)27-14-26-18)13-16-6-4-5-11-22(16)28(24,25)17-7-2-1-3-8-17/h1-3,7-10,12,16H,4-6,11,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBSMYHYMPMWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a benzenesulfonyl group. The benzodioxole moiety is introduced through a series of coupling reactions. The final step usually involves the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide (F41)

  • Structure : Lacks the benzenesulfonyl group on the piperidine ring, replacing it with a simpler piperidin-1-yl moiety .
  • Key Differences :
    • Reduced steric bulk and electron-withdrawing effects due to the absence of the sulfonyl group.
    • Likely lower metabolic stability compared to the sulfonated analogue.
  • Pharmacology: No explicit activity reported, but similar acetamide-piperidine derivatives are explored as neuromodulators or enzyme inhibitors .

Egalognastat (O-GlcNAcase Inhibitor)

  • Structure : Features a benzodioxolyl group linked to a piperazine-thiadiazole-acetamide scaffold .
  • Key Differences :
    • Replaces the benzenesulfonyl-piperidine with a piperazine-thiadiazole system, enhancing hydrogen-bonding capacity.
    • Includes a thiadiazole ring, which may improve target selectivity.

Ethylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one)

  • Structure: A cathinone derivative with a ketone backbone and ethylamino side chain .
  • Key Differences :
    • Replaces the acetamide-piperidine core with a β-keto-amine group, typical of stimulants.
    • Lacks the benzenesulfonyl group, reducing steric hindrance.
  • Pharmacology: Acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), highlighting how structural changes dramatically alter pharmacological profiles .

Pharmacological and Physicochemical Comparison

Compound Molecular Formula Key Functional Groups Pharmacological Activity Metabolic Stability
Target Compound C₂₀H₂₁N₂O₅S Benzenesulfonyl, acetamide, piperidine Unknown (predicted enzyme/receptor targeting) High (sulfonyl group)
N-(1,3-Benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide (F41) C₁₄H₁₈N₂O₃ Piperidine, acetamide Undocumented Moderate
Egalognastat C₁₇H₂₁N₅O₃S Piperazine, thiadiazole, acetamide O-GlcNAcase inhibition High
Ethylone C₁₂H₁₅NO₃ β-keto-amine, benzodioxolyl SNDRI (stimulant) Low

Mechanistic and Functional Insights

  • Sulfonyl Group Impact : The benzenesulfonyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, a feature absent in F41 and ethylone .
  • Acetamide vs. β-Keto Motifs : The acetamide group (as in the target compound and egalognastat) favors hydrogen bonding with targets, whereas β-keto-amine groups (e.g., ethylone) prioritize neurotransmitter transporter interactions .
  • Piperidine vs. Piperazine : Piperidine’s conformational rigidity (target compound) vs. piperazine’s flexibility (egalognastat) could influence target selectivity and pharmacokinetics .

Biological Activity

The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic organic molecule belonging to the class of piperidine derivatives. Its complex structure, which includes a piperidine ring and a benzenesulfonyl group, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is C21H26N2O3S . The compound's structure is characterized by:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Benzenesulfonyl group : Enhances solubility and biological activity.
  • Acetamide moiety : Imparts potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. Preliminary studies suggest that it may function as an inhibitor or modulator of these targets, potentially influencing inflammatory processes and other disease-related pathways.

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) are crucial metrics in evaluating antimicrobial efficacy.

CompoundMIC (μg/mL)MBC (μg/mL)
Compound A1020
Compound B1530

Antioxidant Activity

Antioxidant assays indicate that similar compounds can significantly reduce oxidative stress markers. The semi-maximal inhibitory concentration (IC50) values for antioxidant activity are essential for comparison against standard antioxidants like Trolox.

CompoundIC50 (µM)
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-benzodioxol-5-yl)acetamide25
Trolox50

Cytotoxic Activity

Studies on cytotoxicity reveal that this compound can induce apoptosis in various cancer cell lines. For example, the IC50 values against leukemia cell lines such as HL60 and K562 have been reported.

Cell LineIC50 (µM)
HL6015
K56212

Case Studies

A notable study investigated the effects of related piperidine derivatives on human leukemia cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy.

Q & A

Q. How is the chemical structure of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide confirmed in synthetic chemistry research?

The compound’s structure is confirmed using a combination of spectroscopic and chromatographic techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton and carbon environments, resolving the piperidine ring, benzenesulfonyl, and benzodioxol groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Confirms functional groups like sulfonamide (S=O stretch at ~1150–1300 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) .
  • HPLC/Purity Analysis : Ensures >95% purity by reverse-phase chromatography .

Q. What are the primary synthetic routes for preparing this compound, and what are the critical reaction steps?

Synthesis typically involves multi-step organic reactions :

  • Piperidine Ring Formation : Cyclization of precursors (e.g., via hydrogenation or cycloaddition) .
  • Sulfonylation : Reaction of piperidine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .
  • Acetamide Coupling : Amide bond formation between the piperidine-sulfonamide intermediate and 2H-1,3-benzodioxol-5-amine using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic and chromatographic methods are routinely employed to characterize this compound's purity and structural integrity?

  • NMR Spectroscopy : 2D NMR (COSY, HSQC) resolves complex proton-carbon correlations, critical for confirming stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using C18 columns with UV detection .
  • Melting Point Analysis : Validates consistency with literature values (e.g., 180–185°C for related derivatives) .

Q. What preliminary biological screening assays are recommended to assess its potential pharmacological activity?

  • Enzyme Inhibition Assays : Test activity against acetylcholinesterase (AChE) or kinases via colorimetric/fluorometric methods (e.g., Ellman’s assay for AChE) .
  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding Studies : Radioligand displacement assays for neurological targets (e.g., serotonin or dopamine receptors) .

Q. How does the presence of the benzenesulfonyl group influence the compound's physicochemical properties?

  • Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability (calculated via ChemAxon) .
  • Metabolic Stability : Sulfonamide groups resist cytochrome P450 oxidation, improving half-life in vitro .
  • Hydrogen Bonding : Sulfonyl oxygen atoms participate in H-bonding with enzymatic targets (e.g., AChE active site) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield in multi-step syntheses of this compound?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for sulfonylation to improve solubility .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization steps to reduce side reactions .
  • Temperature Control : Lower reaction temperatures (0–5°C) during amide coupling to minimize racemization .
  • Real-Time Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation .

Q. What strategies are effective in elucidating the compound's mechanism of action against specific enzymatic targets?

  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., AChE) to identify binding motifs .
  • Site-Directed Mutagenesis : Validate critical residues in enzyme active sites (e.g., mutation of AChE Ser203 to alanine) .

Q. How should contradictory data from different studies regarding its biological activity be systematically analyzed?

  • Reproducibility Checks : Standardize assay protocols (e.g., cell culture conditions, enzyme concentrations) .
  • Structural Analog Testing : Compare activity of derivatives to isolate pharmacophoric elements .
  • Meta-Analysis : Use software like RevMan to pool data from multiple studies and assess heterogeneity .

Q. What computational chemistry approaches are valuable in predicting its binding affinity to neurological receptors?

  • Molecular Docking : AutoDock Vina or Glide predicts binding poses in receptors (e.g., 5-HT2A) .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Build regression models using descriptors like topological polar surface area (TPSA) .

Q. What crystallographic techniques are appropriate for resolving structural ambiguities in piperidine-sulfonamide derivatives?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement to resolve bond length/angle discrepancies .
  • Twinned Data Refinement : Implement SHELXL’s TWIN/BASF commands for twinned crystals .
  • High-Resolution Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution to <1.0 Å .

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